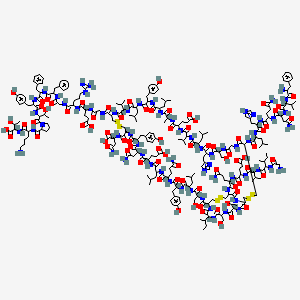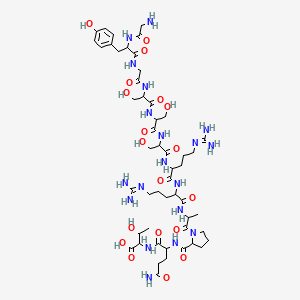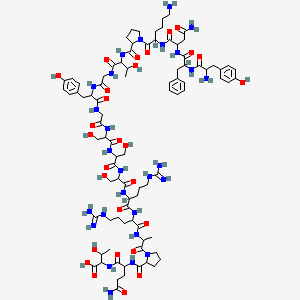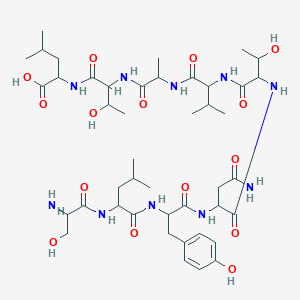
157876-41-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CEF19, Epstein-Barr Virus latent NA-3A (458-466) is a single peptide epitope, YPLHEQHGM, representing residues 458-466 of the type 1 Epstein-Barr Virus (EBV) nuclear antigen 3A protein (B95.8 strain). CEF19, Epstein-Barr Virus latent NA-3A (458-466) can significantly affect cytotoxic T-lymphocyte (CTL) recognition.
Scientific Research Applications
The Beauty and Benefits of Science
Scientific research, including the exploration of chemical compounds like "157876-41-0," dives into the universe's mysteries and living things. It generates applications and technologies that benefit humanity and create wealth. The 2013 AAAS Annual Meeting emphasized the theme "Beauty and Benefits of Science," highlighting the profound impact of scientific research on society (Press, 2013).
Responsibilities in Clinical Research
Clinical research, a vital aspect of scientific discovery, often involves chemical compounds for therapeutic purposes. Investigators in this field bear significant responsibilities, from ensuring compliance with regulations to maintaining public trust and producing high-quality scientific research (Feehan & Garcia-Diaz, 2020).
Big Data in Scientific Experiments
In fields like bioinformatics or chemistry, research involving compounds like "this compound" generates vast amounts of data. The utilization of big data technologies in these experiments helps in analyzing complex datasets, significantly contributing to scientific advancements (Krishnan, 2020).
Educational Tools for Scientific Literacy
Development of educational tools in scientific literacy, including evaluation instruments in matters like the solar system, can encompass the study of chemical compounds. These tools aim to assess and enhance students' understanding of scientific concepts (Salamah, Rusilowati, & Sarwi, 2017).
Simplification in Scientific Research
Scientific research often simplifies complex systems, like chemical reactions, to understand them better. This approach, stemming from thinkers like Newton, involves breaking down phenomena into simpler components for easier analysis (Mazzocchi, 2008).
Properties
CAS No. |
157876-41-0 |
|---|---|
Molecular Formula |
C₄₉H₇₀N₁₄O₁₄S |
Molecular Weight |
1111.23 |
sequence |
One Letter Code: YPLHEQHGM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






